molecular formula C11H15N3O3S B555336 L-Methionine p-nitroanilide CAS No. 6042-04-2

L-Methionine p-nitroanilide

Cat. No. B555336
CAS RN: 6042-04-2
M. Wt: 269,32 g/mole
InChI Key: PLBWRAWSHVJPTL-JTQLQIEISA-N
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Description

L-Methionine p-nitroanilide is a derivative of Methionine . It is used as a substrate for hMetAP2 .


Synthesis Analysis

The synthesis of L-Methionine p-nitroanilide involves the hydrolysis of a substrate that is a methionyl analogue of p-nitroaniline (L-Met-p-NA), which releases the chromogenic product p-nitroaniline .


Molecular Structure Analysis

The empirical formula of L-Methionine p-nitroanilide is C11H15N3O3S . Its molecular weight is 269.32 . The SMILES string is CSCCC@HC(=O)Nc1ccc(cc1)N+[O-] and the InChI is 1S/C11H15N3O3S/c1-18-7-6-10(12)11(15)13-8-2-4-9(5-3-8)14(16)17/h2-5,10H,6-7,12H2,1H3,(H,13,15)/t10-/m0/s1 .


Chemical Reactions Analysis

The chemical reaction of L-Methionine p-nitroanilide involves the hydrolysis of a substrate that is a methionyl analogue of p-nitroaniline (L-Met-p-NA), which releases the chromogenic product p-nitroaniline .

Scientific Research Applications

  • Enzyme Assays : L-Methionine p-nitroanilide serves as a substrate in spectrophotometric assays for methionine aminopeptidases (MetAPs). This application allows for continuous monitoring of enzyme activity and is useful for screening MetAP inhibitors (Mitra et al., 2006).

  • Cancer Therapy : L-Methionine plays a crucial role in cancer cells, with cells becoming dependent on it. Research on L-methionase, an enzyme that targets L-Methionine, shows potential in treating various cancers. It highlights the role of L-Methionine in gene activation and inactivation in cancer cells (Sharma et al., 2014).

  • Protection Against Chemical Toxicity : Studies indicate that L-Methionine can mitigate the toxic effects of certain drugs like furazolidone (FUZ), reducing hormonal disturbances and genotoxicity (Ahmed et al., 2008).

  • Methionine Metabolism : Research on methionine metabolism, especially under conditions of excess dietary methionine or exposure to nitrous oxide, provides insights into the biochemical pathways and regulatory mechanisms involved in methionine homeostasis (Frontiera et al., 1994).

  • Biochemical Characterization of Enzymes : L-Methionine p-nitroanilide is used in the biochemical characterization of enzymes like methionine aminopeptidase from Mycobacterium smegmatis, helping in understanding enzyme kinetics and the role of metal cofactors (Narayanan et al., 2008).

  • Oxidation Effects in Peptide Substrates : The impact of oxidizing methionine in peptide substrates, such as the effect on human elastases, provides insights into the biochemical interactions and potential therapeutic applications (Del Mar et al., 1979).

  • Drug Delivery Systems : L-Methionine p-nitroanilide is studied in the context of drug delivery systems, particularly in designing oligopeptide side-chains for efficient degradation by lysosomal enzymes (Duncan et al., 1983).

  • Electrochemical Determination in Medicine : Research on the electrochemical determination of L-Methionine in medical contexts, like the monitoring of amino acid levels in biological samples, is an important application (Sasikumar, 2018).

  • Neurological Effects of Anesthetics : Studies on the neurological effects of anesthetics like nitrous oxide show the role of methionine synthase activity and its implications in memory impairment (Culley et al., 2007).

  • Agricultural Applications : Research on methionyl-methionine, related to L-Methionine, in aquaculture demonstrates its effectiveness as a feed supplement for marine organisms (Parker et al., 2021).

  • Methionine Production and Applications : A critical review of methionine production and its applications across various industries, including food and pharmaceuticals, highlights the importance of methionine in global markets (Willke, 2014).

  • Antioxidant Effects in Endothelial Cells : The role of L-Methionine as an antioxidant in endothelial cells, potentially relevant for inflammatory conditions and oxidative stress, is an area of significant research interest (Erdmann et al., 2005).

properties

IUPAC Name

(2S)-2-amino-4-methylsulfanyl-N-(4-nitrophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-18-7-6-10(12)11(15)13-8-2-4-9(5-3-8)14(16)17/h2-5,10H,6-7,12H2,1H3,(H,13,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBWRAWSHVJPTL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975824
Record name N-(4-Nitrophenyl)methioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Methionine p-nitroanilide

CAS RN

6042-04-2
Record name Methionine 4-nitroanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006042042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Nitrophenyl)methioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
EG Del Mar, JW Brodrick, MC Geokas… - … and Biophysical Research …, 1979 - Elsevier
… A model synthetic peptide substrate, succinyl-L-alanyl-L-alanyl-L-prolyl-L-methionine p-nitroanilide, has been employed to study the effect of oxidation of methionine on the rate of …
Number of citations: 26 www.sciencedirect.com
SS Narayanan, A Ramanujan, S Krishna… - Applied biochemistry …, 2008 - Springer
… The enzyme was characterized biochemically, using l-methionine p-nitroanilide as substrate. The enzyme was found to have a temperature and pH optimum of 50 C and 8.5, …
Number of citations: 12 link.springer.com
DB Shennan, FRC Backwell, DT Calvert - Biochimica et Biophysica Acta …, 1999 - Elsevier
We have examined the metabolism of aminoacyl-p-nitroanilides by rat mammary tissue isolated from rats during late pregnancy, peak lactation and late lactation. The rate of hydrolysis …
Number of citations: 10 www.sciencedirect.com
M Hajjou, Y Le Gal - Biochimica et Biophysica Acta (BBA)-Protein Structure …, 1994 - Elsevier
… -pnitroanilide and L-alanine-/3-naphthylamide were hydrolysed most rapidly while the highest hydrolytic coefficient (kcat/K m) value was obtained with L-methionine-p-nitroanilide. The …
Number of citations: 33 www.sciencedirect.com
J Buts, N De Keyser, C Stilmant, E Sokal… - Pediatric research, 2002 - nature.com
… l-Methionine-p-nitroanilide revealed some activity at low pH with a peak at pH 3 but very low activities in neutral or basic pH ranges. l-Lysine- and l-proline-p-nitroanilide produced …
Number of citations: 66 www.nature.com
VF do Vale, MH Pereira, NF Gontijo - Journal of Insect Physiology, 2007 - Elsevier
… obtained with l-leucine-p-nitroanilide and l-methionine-p-nitroanilide. Relative activity of 100% refers to the … gut −1 ; for l-methionine p-nitroanilide, 100% equals 15.4±1.4 mOD min −1 …
Number of citations: 47 www.sciencedirect.com
C Itoh, A Nagamatsu - Biochimica et Biophysica Acta (BBA)-General …, 1995 - Elsevier
An aminopeptidase from porcine kidney, hydrolyzing oxytocin and vasopressin in vitro, was purified by chromatography on hydroxyapatite, DEAE-cellulose and nickel ion chelate gel …
Number of citations: 40 www.sciencedirect.com
HS Lee, YJ Kim, SS Bae, JH Jeon, JK Lim… - Marine …, 2006 - Springer
… Optimal MetAP activity against l-methionine p-nitroanilide (Met-pNA) (K m = 0.68 mM) occurred at pH 7.0 and 80 to 90C. The MetAP was very unstable compared to Pyrococcus furiosus …
Number of citations: 5 link.springer.com
T Bhowmik, EH Marth - Systematic and applied microbiology, 1989 - Elsevier
… of protease and peptidases (hydrolyzing the substrates L-Iysine-p-nitroanilide, L-Ieucine-p-nitroanilide, Lproline-p-nitroanilide, L-alanine-p-nitroanilide and Lmethionine-p-nitroanilide) …
Number of citations: 9 www.sciencedirect.com
R Rahulan, G Manjunath, KM Nampoothiri… - Brazilian Archives of …, 2014 - SciELO Brasil
… The reaction mixture contained 1.0 mL of 2.5 mm of L-methionine p- nitroanilide (in 100 mm NaOH - Glycine buffer, pH 8.5), 1.0 mL 100 mM NaOH - Glycine buffer, pH 8.5 and 0.5 mL of …
Number of citations: 2 www.scielo.br

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